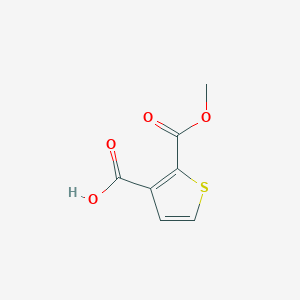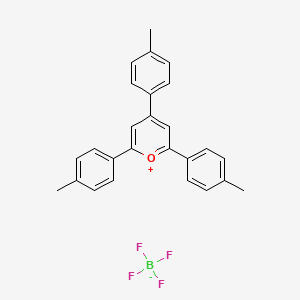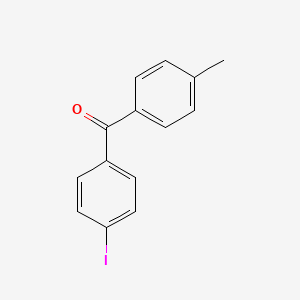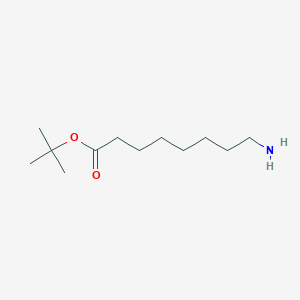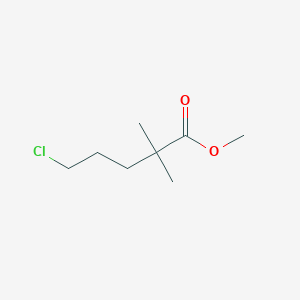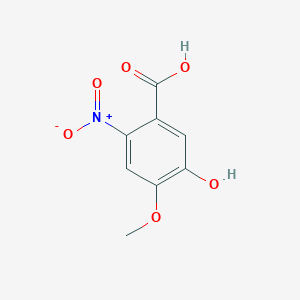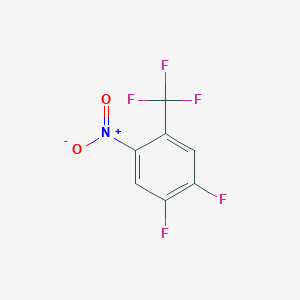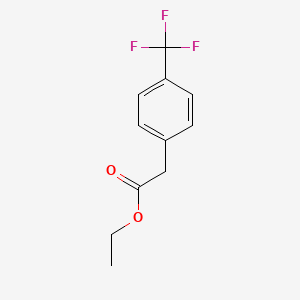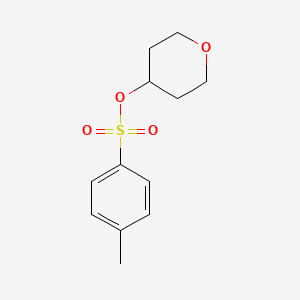
Tetrahydro-2H-pyran-4-yl 4-methylbenzenesulfonate
概要
説明
Tetrahydro-2H-pyran-4-yl 4-methylbenzenesulfonate is a chemical compound with the molecular formula C13H18O4S . It has a molecular weight of 270.35 . The compound is solid at room temperature and should be stored in a dry environment .
Molecular Structure Analysis
The InChI code for Tetrahydro-2H-pyran-4-yl 4-methylbenzenesulfonate is 1S/C13H18O4S/c1-11-2-4-13(5-3-11)18(14,15)17-10-12-6-8-16-9-7-12/h2-5,12H,6-10H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model.Physical And Chemical Properties Analysis
Tetrahydro-2H-pyran-4-yl 4-methylbenzenesulfonate is a solid at room temperature . It has a molecular weight of 270.35 .科学的研究の応用
Synthesis of Complex Organic Compounds
Tetrahydro-2H-pyran-4-yl 4-methylbenzenesulfonate is used in the synthesis of various complex organic compounds. For instance, it plays a role in the sequential hydroarylation/Prins cyclization, facilitating the creation of tetrahydro-2H-pyrano[3,4-c]quinoline derivatives with high selectivity and good yields. This process is significant for developing angularly fused quinolines, valuable in medicinal chemistry and material science (Reddy et al., 2016).
Catalysis and Chemical Reactions
The compound is instrumental in various catalysis processes. For example, InCl3-catalyzed Prins bicyclization uses Tetrahydro-2H-pyran-4-yl 4-methylbenzenesulfonate for synthesizing spirotetrahydropyran derivatives. These derivatives are crucial in organic synthesis, especially in creating complex molecular structures (Reddy et al., 2014).
Organic Synthesis and Drug Development
In drug development, this compound is used in synthesizing various pharmacologically active molecules. A notable application is in the creation of tetrahydrobenzo[b]pyrans, which have potential therapeutic applications. Such syntheses often involve the reaction of aromatic aldehydes, malononitrile, and other compounds in the presence of catalysts like SiO2-Pr-SO3H (Ziarani et al., 2011).
Material Science and Photoreactive Studies
Tetrahydro-2H-pyran-4-yl 4-methylbenzenesulfonate is used in material science, particularly in studies involving photoreactive substances. For instance, its derivatives are used in the study of photosubstitution reactions, which are fundamental in understanding light-induced chemical changes in various materials (Ohashi et al., 1979).
Educational Applications in Chemistry
This compound is also utilized in educational settings, particularly in undergraduate organic laboratory projects. It serves as a practical example to teach students about complex organic synthesis processes and catalysis, thereby enhancing their understanding of real-world chemical applications (Dintzner et al., 2012)
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The recommended precautionary statements are P261 (avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
特性
IUPAC Name |
oxan-4-yl 4-methylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O4S/c1-10-2-4-12(5-3-10)17(13,14)16-11-6-8-15-9-7-11/h2-5,11H,6-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEERHWXRRLRIQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60553365 | |
| Record name | Oxan-4-yl 4-methylbenzene-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60553365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tetrahydro-2H-pyran-4-yl 4-methylbenzenesulfonate | |
CAS RN |
97986-34-0 | |
| Record name | Oxan-4-yl 4-methylbenzene-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60553365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

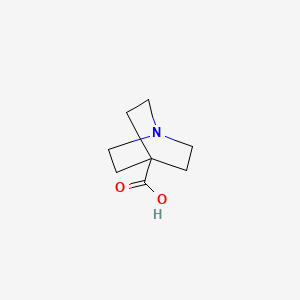
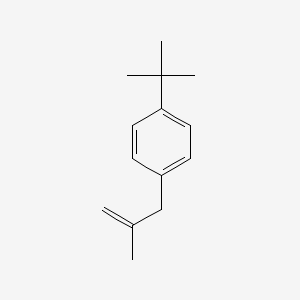
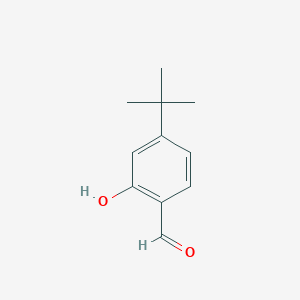
![(R)-4-Ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione](/img/structure/B1315706.png)
